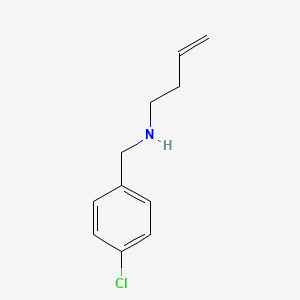

N-(4-chlorobenzyl)but-3-ene-1-amine

Description

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]but-3-en-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c1-2-3-8-13-9-10-4-6-11(12)7-5-10/h2,4-7,13H,1,3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBIPVATEPYLKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCNCC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)but-3-ene-1-amine typically involves the reaction of 4-chlorobenzyl chloride with but-3-ene-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)but-3-ene-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles.

Major Products Formed

Oxidation: Aldehydes, ketones.

Reduction: Amines, alcohols.

Substitution: Various substituted benzylamines.

Scientific Research Applications

N-(4-chlorobenzyl)but-3-ene-1-amine finds applications in diverse scientific research fields due to its unique properties:

Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activity and effects on cell function.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)but-3-ene-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N-(4-chlorobenzyl)but-3-ene-1-amine with related amines, focusing on structural variations, synthetic methods, and physicochemical properties.

N-Benzylbut-3-ene-1-amine

- Structure : Lacks the chlorine substituent on the benzyl group.

- Synthesis : Prepared via alkylation of but-3-en-1-amine with benzyl halides or coupling reactions (e.g., palladium-catalyzed protocols) .

- Lipophilicity: The chloro-substituted derivative exhibits higher lipophilicity (logP ~2.8 estimated) compared to N-benzylbut-3-ene-1-amine (logP ~2.1), influencing solubility and membrane permeability . Applications: N-Benzyl derivatives are commonly used as intermediates in pharmaceutical synthesis, whereas chlorinated analogs may offer improved metabolic stability .

(E)-4-(3-Chlorophenyl)but-3-en-1-amine

- Structure : Features a 3-chlorophenyl group directly attached to the double bond (C3 of butene) rather than a 4-chlorobenzyl group on the amine.

- Synthesis : Prepared via palladium-catalyzed coupling of 3-chloroiodobenzene with a protected butenylamine, followed by deprotection .

- Reactivity: The conjugated double bond in this compound may exhibit different regioselectivity in electrophilic additions compared to the benzyl-substituted analog .

N-(Diphenylmethylene)-1-(4-fluorophenyl)but-3-en-1-amine

- Structure : Contains a ketimine (diphenylmethylene) group and a 4-fluorophenyl substituent.

- Synthesis : Derived from Schiff base formation between but-3-en-1-amine and a fluorinated benzaldehyde derivative .

- Key Differences :

- Stability : The ketimine group stabilizes the amine via conjugation, reducing nucleophilicity compared to the primary amine in this compound.

- Electronic Effects : The fluorine atom (stronger electron-withdrawing than chlorine) further polarizes the aromatic ring, affecting electronic interactions in catalysis or binding scenarios .

Physicochemical and Functional Group Analysis

Table 1: Comparative Data for Selected Amines

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | logP (Estimated) |

|---|---|---|---|---|

| This compound | C₁₁H₁₄ClN | 195.69 | Secondary amine, chloroaryl | 2.8 |

| N-Benzylbut-3-ene-1-amine | C₁₁H₁₅N | 161.24 | Secondary amine, benzyl | 2.1 |

| (E)-4-(3-Chlorophenyl)but-3-en-1-amine | C₁₀H₁₀ClN | 179.65 | Primary amine, chloroaryl | 2.5 |

| p-Chlorobenzylidene-(4-nitrophenyl)-amine | C₁₃H₉ClN₂O₂ | 260.68 | Imine, nitro, chloroaryl | 3.4 |

Notes:

- The chloro substituent in this compound enhances electrophilicity at the benzyl position, facilitating reactions like nucleophilic aromatic substitution.

- Imine derivatives (e.g., diphenylmethylene analogs) exhibit reduced basicity due to delocalization of the amine lone pair .

Q & A

Q. What are the standard synthetic routes for N-(4-chlorobenzyl)but-3-ene-1-amine, and how is reaction progress monitored?

A common method involves catalytic cyclization of propargylamine intermediates. For example, Ti(O-Pr) and EtMgBr co-catalyze the reaction of N-(4-chlorobenzyl)-N-(prop-2-yn-1-yl)prop-2-en-1-amine to form pyrrolidine derivatives. Reaction progress is tracked via TLC (silica gel, hexane/ether/isopropyl alcohol = 8:1:1), with purification by column chromatography .

Q. How is this compound characterized structurally?

Routine characterization includes:

- NMR : H and C NMR to confirm regiochemistry and substituent placement (e.g., δ ~3.8 ppm for benzyl-CH protons) .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

- Chromatography : Retention factor () values (e.g., in ether/isopropyl alcohol/hexane) ensure purity .

Q. What solvent systems are optimal for purifying this compound?

A 1:1:8 ratio of diethyl ether:isopropyl alcohol:hexane is effective for separating by-products during column chromatography, achieving >79% yield .

Advanced Research Questions

Q. How can unexpected by-products in synthesis be identified and addressed?

Case Study : Microwave-mediated reactions of 3-tert-butyl-N-(4-chlorobenzyl)-1-phenyl-1H-pyrazol-5-amine with 4-chlorobenzaldehyde yielded a π-stacked dimer (1039–1042 Å unit cell) instead of the expected product. X-ray crystallography revealed dimerization via H-bonding and π-π interactions. Mitigation involves adjusting reaction time/temperature and using sterically hindered bases .

Q. How do catalytic systems influence stereochemical outcomes?

Ti(O-Pr)/EtMgBr promotes cis-selectivity in pyrrolidine formation by stabilizing transition states through Lewis acid coordination. For example, (Z)-3-benzylidene-1-(4-chlorobenzyl)-4-methylpyrrolidine (79% yield) forms preferentially over the trans isomer under these conditions .

Q. How to resolve contradictions in spectroscopic data?

Example : Discrepancies in H NMR signals (e.g., split peaks for NH groups) may arise from tautomerism or solvent effects. Deuterated DMSO or CDCl can stabilize specific conformers. For N-(4-chlorobenzyl)-D-aspartic acid, NMR in DO resolved splitting by suppressing exchange broadening .

Q. What strategies optimize yield in multi-step syntheses?

- Stepwise monitoring : Use TLC at each stage (e.g., after amine alkylation and before cyclization).

- Microwave assistance : Reduces reaction time from hours to minutes (e.g., 30-minute amidation in Schotten-Baumann reactions) .

- Protecting groups : tert-Butyl or trimethylsilyl groups prevent side reactions during enamine formation .

Data Contradiction Analysis

Q. Why might crystallographic data conflict with computational models?

Example : DFT-predicted bond lengths for the 4-chlorobenzyl moiety may deviate from X-ray data due to crystal packing forces. For the title compound in Acta Crystallographica C, C-Cl bond lengths measured 1.74 Å vs. 1.72 Å computationally. Use hybrid functionals (e.g., B3LYP-D3) to account for dispersion forces .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.